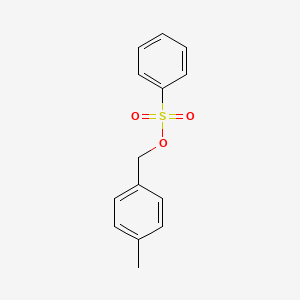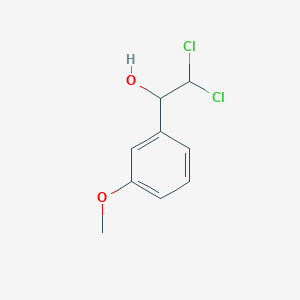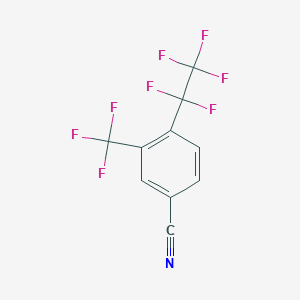![molecular formula C8H9BO5S B11761784 (3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)
(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid typically involves the use of boronic acid reagents. One common method is the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, which affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . This method is efficient and can be scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major products are typically biaryl compounds .
Applications De Recherche Scientifique
(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid has several scientific research applications:
Biology: This compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new Pd–C bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as 2,3-dihydrobenzo[b]thiophene and its derivatives share a similar thiophene ring structure.
Boronic Acids: Other boronic acids used in Suzuki–Miyaura coupling, such as phenylboronic acid and 4-bromophenylboronic acid, have similar reactivity.
Uniqueness
(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid is unique due to its combination of a thiophene ring and boronic acid functionality. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Propriétés
Formule moléculaire |
C8H9BO5S |
|---|---|
Poids moléculaire |
228.03 g/mol |
Nom IUPAC |
(3-hydroxy-1,1-dioxo-2,3-dihydro-1-benzothiophen-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BO5S/c10-7-4-15(13,14)8-2-1-5(9(11)12)3-6(7)8/h1-3,7,10-12H,4H2 |
Clé InChI |
UHVCSQLBPLNZSN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)S(=O)(=O)CC2O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


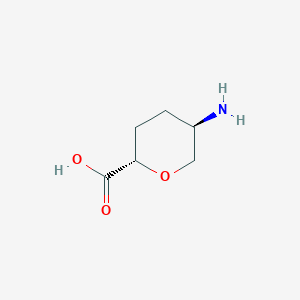
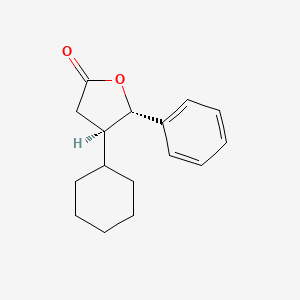
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)

![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
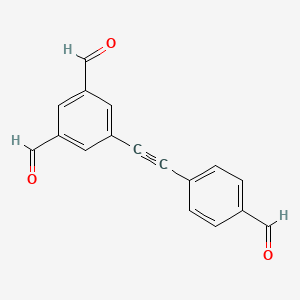
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)
